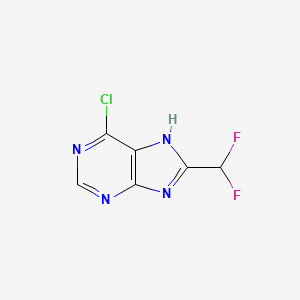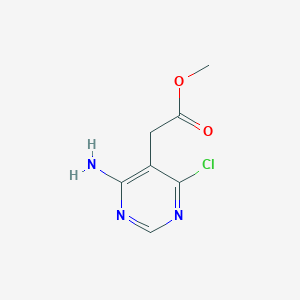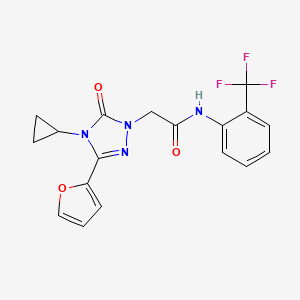![molecular formula C14H18ClN3O2 B2712477 (E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride CAS No. 481041-14-9](/img/structure/B2712477.png)
(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a hydrazone derivative, which are often used in organic synthesis and can exhibit various biological activities. The benzo[d][1,3]dioxol-5-ylmethylene moiety suggests the presence of a methylenedioxyphenyl group, which is a common motif in various pharmaceuticals and illicit drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the azepane ring, the hydrazone group, and the benzo[d][1,3]dioxol-5-ylmethylene group. This conjugation could have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of heterocycles, and reactions with electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the degree of conjugation in the molecule, the presence of the hydrazone group, and the basicity of the azepane ring .Mechanism of Action
The mechanism of action of (E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting the activity of enzymes such as acetylcholinesterase and by modulating the production of reactive oxygen species. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to induce apoptosis. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and to inhibit the replication of hepatitis C virus. Additionally, this compound has been reported to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been shown to exhibit a wide range of biological activities, making it a versatile tool for scientific research. However, this compound has some limitations for lab experiments. It has been reported to be cytotoxic at high concentrations, which may limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain research areas.
Future Directions
For the study of (E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride include the development of derivatives with improved biological activities and the investigation of its mechanism of action and therapeutic applications.
Synthesis Methods
The synthesis of (E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride involves the reaction of 1,2-benzenediamine with 2,3-dihydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction takes place under reflux conditions in ethanol and yields this compound as a hydrochloride salt. The purity of this compound can be improved by recrystallization from ethanol.
Scientific Research Applications
(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. This compound has also been reported to have neuroprotective effects and to be a potent inhibitor of acetylcholinesterase. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species.
Safety and Hazards
properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-2-4-14(15-7-3-1)17-16-9-11-5-6-12-13(8-11)19-10-18-12;/h5-6,8-9H,1-4,7,10H2,(H,15,17);1H/b16-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPWXKAZDXQMJK-QOVZSLTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NN=CC2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=NCC1)N/N=C/C2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chlorophenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2712394.png)
![Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2712395.png)

![3-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2712397.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2712399.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2712403.png)
![7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2712406.png)
![7-isopentyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2712409.png)



![N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2712416.png)
